molecular formula C11H10BrNO2S B2868342 (2Z)-2-[(4-bromophenyl)methylidene]-1,3-thiazolidine-4-carboxylic acid CAS No. 1214867-67-0

(2Z)-2-[(4-bromophenyl)methylidene]-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B2868342
CAS No.: 1214867-67-0
M. Wt: 300.17
InChI Key: JSYVWJRJNWGNFM-YHYXMXQVSA-N
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Description

“(2Z)-2-[(4-bromophenyl)methylidene]-1,3-thiazolidine-4-carboxylic acid” is a chemical compound with the molecular formula C11H10BrNO2S and a molecular weight of 300.1716 . It is listed under the CBNumber: CB54189975 .

Scientific Research Applications

Antimicrobial Evaluation

Research on thiazolidine derivatives, closely related to (2Z)-2-[(4-bromophenyl)methylidene]-1,3-thiazolidine-4-carboxylic acid, has demonstrated significant antimicrobial activity. Specifically, derivatives of 4-thiazolidinone have been synthesized and evaluated for their in vitro antimicrobial efficacy against various Gram-negative and Gram-positive bacteria, as well as fungal strains. These studies found that the synthesized compounds exhibit considerable biological activity against the tested microorganisms, highlighting the potential of thiazolidine derivatives in developing new antimicrobial agents (Deep et al., 2014).

Prodrug Applications for L-cysteine

Thiazolidine-4-carboxylic acids, including structures similar to the compound , have been explored for their protective effects against acetaminophen-induced hepatotoxicity in mice, suggesting their potential as prodrugs of L-cysteine. These compounds release L-cysteine in vivo, providing a protective effect based on their ability to undergo nonenzymatic ring opening, followed by solvolysis. This property could be beneficial for developing therapeutic agents targeting oxidative stress-related pathologies (Nagasawa et al., 1984).

Potential in Cancer Therapy

The compound has been implicated in studies for its potential value in cancer therapy, specifically through the mechanism of inducing reverse transformation of tumor cells into normal cells. Although further research is necessary to fully understand its efficacy and mechanism of action, preliminary studies provide a promising outlook for its application in treating various types of cancer (Brugarolas & Gosálvez, 1980).

Antioxidant Properties

Thiazolidine derivatives have demonstrated antioxidant properties, which are crucial for mitigating oxidative stress, a contributing factor to numerous chronic diseases. The ability of these compounds to act as antioxidants adds another layer of therapeutic potential, especially in the context of diseases where oxidative stress plays a significant role in pathogenesis (Alexiou & Demopoulos, 2010).

Synthesis and Chemical Characterization

There is significant interest in the synthesis and chemical characterization of thiazolidine-based compounds due to their potential applications in medicinal chemistry. Studies have focused on developing methods for synthesizing these compounds efficiently and characterizing their chemical properties to better understand their reactivity and potential uses in various therapeutic areas (Patek, Drake, & Lebl, 1995).

Properties

IUPAC Name

(2Z)-2-[(4-bromophenyl)methylidene]-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2S/c12-8-3-1-7(2-4-8)5-10-13-9(6-16-10)11(14)15/h1-5,9,13H,6H2,(H,14,15)/b10-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYVWJRJNWGNFM-YHYXMXQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=CC2=CC=C(C=C2)Br)S1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(N/C(=C/C2=CC=C(C=C2)Br)/S1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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